molecular formula C18H17ClN2O3 B2667760 N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1396873-99-6

N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Cat. No. B2667760
CAS RN: 1396873-99-6
M. Wt: 344.8
InChI Key: SUCBVNVJQZGIGB-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, commonly known as CMI-977, is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthetic Strategies and Methodologies

  • A Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement. This provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamides in synthetic chemistry Mamedov et al., 2016.

  • Copper-Catalyzed Hydroxylation : Xia et al. (2016) reported the use of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide for hydroxylation of (hetero)aryl halides under mild conditions. This method could potentially be applied to the hydroxylation of complex organic molecules, suggesting potential pathways for the modification or synthesis of compounds similar to N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide Xia et al., 2016.

Potential Applications

  • Anticancer and Antimicrobial Agents : Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes for in vitro cytotoxicity against various human tumor cell lines. This indicates the potential for developing novel anticancer drugs through the manipulation of complex organic structures, which could include derivatives of oxalamide compounds Basu Baul et al., 2009.

  • Molecular Docking and Drug Design : Shim et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, using molecular docking to develop a 3D-quantitative structure-activity relationship. This research showcases the importance of molecular design in the development of new pharmaceuticals, potentially including oxalamide derivatives Shim et al., 2002.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-7-3-4-8-15(14)21-17(23)16(22)20-11-18(24)10-9-12-5-1-2-6-13(12)18/h1-8,24H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBVNVJQZGIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

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